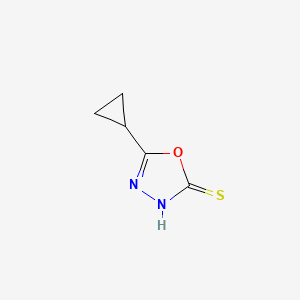![molecular formula C20H15F2N5O B2591364 N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203060-45-0](/img/structure/B2591364.png)
N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential use in various applications.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
The structural conformation and molecular interactions of compounds closely related to N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide have been extensively studied, contributing to the understanding of their physical, chemical, and biological properties. For instance, a study on Benznidazole, a compound with a similar acetamide structure, detailed its crystal packing and intermolecular hydrogen bonding, providing insights into its reactivity and potential for forming supramolecular architectures (Soares-Sobrinho et al., 2018).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as the coordination complexes constructed from pyrazole-acetamide, underscores the impact of hydrogen bonding on self-assembly processes and reveals significant antioxidant activity. These findings highlight the therapeutic potential and chemical versatility of compounds within the same class (Chkirate et al., 2019).
Molecular Design for Biological Activities
The synthesis and biological activity evaluation of acetamide derivatives, including those with pyrazole, imidazole, and triazole rings, demonstrate their potential in developing new therapeutic agents. Such studies emphasize the importance of structural design in enhancing biological activity, including anticonvulsant and antimicrobial effects (Tarikogullari et al., 2010; Punia et al., 2021).
Anticancer and Antimicrobial Properties
N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds' structure-activity relationships provide a foundation for future drug development aimed at cancer and infectious diseases (Ahmad et al., 2012).
Photochemical and Electrochemical Studies
The investigation of benzothiazolinone acetamide analogs for photochemical and electrochemical applications, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs), underscores the versatility of acetamide derivatives in scientific research beyond traditional biological activities. These studies explore the compounds' light harvesting efficiency and their role in renewable energy technologies (Mary et al., 2020).
Catalytic Performance in Organic Synthesis
Acetamide derivatives have also been explored for their catalytic performance in organic synthesis, demonstrating their utility in facilitating the synthesis of complex organic molecules. This research contributes to the development of new catalytic methods in synthetic chemistry, enhancing efficiency and selectivity in chemical transformations (Ebrahimipour et al., 2018).
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O/c21-14-4-3-5-15(22)13(14)10-25-19(28)12-27-18-7-2-1-6-16(18)26-20(27)17-11-23-8-9-24-17/h1-9,11H,10,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSCXNSGNXGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=C(C=CC=C3F)F)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2591282.png)

![N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2591284.png)
![N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide](/img/structure/B2591286.png)

![1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2591288.png)
![2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2591290.png)

![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)




